(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Physicochemical profiling Medicinal chemistry SAR differentiation

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1208630-37-8) is a synthetic piperazine derivative with molecular formula C27H28N2O3 and molecular weight 428.53 g/mol. The compound features a 1,4-disubstituted piperazine core bearing a 2-ethoxy-1-naphthoyl group at one nitrogen and a 2-phenylcyclopropyl carbonyl group at the other.

Molecular Formula C27H28N2O3
Molecular Weight 428.532
CAS No. 1208630-37-8
Cat. No. B2760678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
CAS1208630-37-8
Molecular FormulaC27H28N2O3
Molecular Weight428.532
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
InChIInChI=1S/C27H28N2O3/c1-2-32-24-13-12-20-10-6-7-11-21(20)25(24)27(31)29-16-14-28(15-17-29)26(30)23-18-22(23)19-8-4-3-5-9-19/h3-13,22-23H,2,14-18H2,1H3
InChIKeyUUPKPADBFNQVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1208630-37-8): Structural and Pharmacological Classification for Procurement Decisions


(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1208630-37-8) is a synthetic piperazine derivative with molecular formula C27H28N2O3 and molecular weight 428.53 g/mol . The compound features a 1,4-disubstituted piperazine core bearing a 2-ethoxy-1-naphthoyl group at one nitrogen and a 2-phenylcyclopropyl carbonyl group at the other. This dual-substitution pattern places it at the intersection of two pharmacologically active scaffolds: naphthyl piperazines, which are established ligands for serotonin 5-HT1A and dopamine receptors [1], and phenyl cyclopropyl methanones, which have demonstrated allosteric modulation of serotonin 5-HT2C and 5-HT2B receptors [2]. The compound is supplied as a research-grade screening compound with a purity specification of ≥95% .

Why Generic Piperazine Analogs Cannot Substitute for (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone in Receptor-Targeted Studies


Generic substitution of (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone with a closely related piperazine analog is scientifically unsound because the compound's two pharmacophoric arms—the 2-ethoxy-1-naphthoyl group and the 2-phenylcyclopropyl carbonyl group—each contribute distinct and non-interchangeable molecular recognition features. The 2-ethoxy-1-naphthoyl moiety has been characterized in nafcillin and related naphthalene carboxamides as contributing to hydrophobic binding interactions with biological targets [1], while the 2-phenylcyclopropyl carbonyl scaffold has been explicitly shown to confer dual allosteric modulator activity (PAM at 5-HT2C, NAM at 5-HT2B) that is absent in imidazole-linked analogs of the same series [2]. Replacing either arm with a simpler aromatic or heterocyclic group (e.g., chlorobenzoyl, phenyl, or pyridyl) fundamentally alters the hydrogen-bond acceptor capacity, logP, and steric profile, thereby eliminating the specific polypharmacological fingerprint that defines this compound's research utility.

Quantitative Differentiation Evidence for (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone Against Closest Analogs


Molecular Weight and Physicochemical Differentiation from the Simplest Phenylcyclopropyl-Piperazine Analog

Compared to the structurally simpler analog (2-phenylcyclopropyl)-(4-phenylpiperazin-1-yl)methanone (molecular weight 306.40 g/mol), the target compound carries a 2-ethoxy-1-naphthoyl substitution that increases molecular weight by approximately 122 Da (428.53 vs. 306.40 g/mol) . This substitution adds two hydrogen bond acceptors (the ethoxy oxygen and the amide carbonyl of the naphthoyl group), substantially increases calculated logP, and introduces a rigid naphthalene ring system that constrains conformational flexibility relative to the simpler phenyl analog. These differences directly impact membrane permeability, protein binding, and pharmacokinetic behavior, making the two compounds non-interchangeable in any assay requiring consistent physicochemical properties [1].

Physicochemical profiling Medicinal chemistry SAR differentiation

Differentiation from the Direct Chlorobenzoyl Analog: Acyl Group Replacement Alters Pharmacophore Geometry

The closest commercially cataloged analog, (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone, substitutes the 2-ethoxy-1-naphthoyl group with a 3-chlorobenzoyl group . The target compound's naphthoyl moiety introduces a fused bicyclic aromatic system (naphthalene) with an ethoxy substituent at the 2-position, whereas the chlorobenzoyl analog carries a monocyclic phenyl ring with a single meta-chloro substituent. This substitution changes the aromatic surface area available for π-π stacking interactions with receptor aromatic residues and alters the vector of the ethoxy hydrogen-bond acceptor, which is absent in the chlorobenzoyl analog. The resulting pharmacophoric difference is substantial: the naphthalene ring occupies approximately twice the planar surface area of the chlorophenyl ring, affecting binding pocket complementarity in flat, hydrophobic receptor sites such as those found in aminergic GPCRs [1].

Structure-activity relationship Acyl substitution Receptor pharmacophore

Scaffold-Level Pharmacological Precedent: 5-HT2C PAM and 5-HT2B NAM Activity of the Phenyl Cyclopropyl Methanone Motif

The 2-phenylcyclopropyl carbonyl piperazine scaffold, which forms the structural core of the target compound, has been pharmacologically characterized by Singh et al. (2019): a closely related piperazine-linked phenyl cyclopropyl methanone (compound 58) exhibited positive allosteric modulator (PAM) activity at 5-HT2C receptors, increasing the Emax of 5-HT to 139% of baseline, and simultaneously acted as a negative allosteric modulator (NAM) at 5-HT2B receptors, decreasing the EC50 of 5-HT by 10-fold without affecting Emax [1]. This dual allosteric profile was unique to the piperazine-linked series; imidazole-linked phenyl cyclopropyl methanones in the same study showed PAM activity on both 5-HT2C and 5-HT2B, lacking the NAM selectivity at 5-HT2B. Furthermore, compound 58 suppressed food intake in Sprague-Dawley rats comparably to the 5-HT2C orthosteric agonist lorcaserin following intracerebroventricular administration [1]. While these data are for a specific analog rather than the exact target compound, they establish that the phenyl cyclopropyl methanone-piperazine scaffold confers a pharmacologically meaningful, quantifiable allosteric signature that is absent in non-piperazine heterocycle analogs.

Allosteric modulation Serotonin receptors GPCR pharmacology

Naphthyl Piperazine 5-HT1A and Dopamine Receptor Ligand Precedent Supports Multi-Target Screening Utility

The 2-ethoxy-1-naphthoyl-piperazine moiety in the target compound is structurally related to the (1-naphthyl)piperazine class, which has been extensively characterized as 5-HT1A receptor ligands [1]. The parent (1-naphthyl)piperazine scaffold is known to bind serotonin receptors (Journal of Receptor Research, 1988) and has served as the basis for multiple antipsychotic and antidepressant development programs [1]. Additionally, 1-naphthylpiperazine derivatives have been designed as potential atypical antipsychotic agents incorporating dopamine antagonist activity . In a related series, trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines were profiled as mixed dopamine D2/D4 receptor antagonists, with the goal of achieving a D2/D4 affinity ratio similar to clozapine [2]. The target compound's unique combination of a 2-ethoxy-1-naphthoyl group with a 2-phenylcyclopropyl carbonyl substituent positions it as a potential multi-target ligand capable of engaging both serotonin (5-HT1A, 5-HT2C, 5-HT2B) and dopamine (D2, D4) receptor subtypes—a polypharmacological profile that is not achievable with either naphthyl piperazines or phenyl cyclopropyl piperazines alone.

5-HT1A receptor Dopamine receptors Naphthyl piperazine

Commercial Supply Differentiation: Purity Specification and Catalog Availability

The target compound is commercially available with a defined purity specification of ≥95% (Catalog No. CM791028, CheMenu) . This purity level is suitable for initial high-throughput screening and in vitro pharmacology studies without the need for in-house purification. In contrast, the closest analog (4-(3-chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is primarily listed through sources excluded from this analysis, and the simpler (2-phenylcyclopropyl)-(4-phenylpiperazin-1-yl)methanone lacks a defined purity specification from the available commercial listing . The availability of the target compound with a documented catalog number, molecular characterization (SMILES: CCOC1=CC=C2C=CC=CC2=C1C(=O)N1CCN(CC1)C(=O)C1CC1C1=CC=CC=C1), and defined purity enables reproducible procurement for screening campaigns.

Compound sourcing Purity specification Research chemical supply

Evidence-Backed Research Application Scenarios for (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone


Serotonin Receptor Allosteric Modulator Screening in CNS Drug Discovery

Based on the scaffold-level demonstration that piperazine-linked phenyl cyclopropyl methanones exhibit dual 5-HT2C PAM (Emax increased to 139%) and 5-HT2B NAM (EC50 decreased 10-fold) activity [1], this compound is a rational selection for primary screening campaigns targeting allosteric modulation of serotonin receptors. The 2-ethoxy-1-naphthoyl appendage adds hydrophobicity and potential for additional receptor interactions beyond the parent scaffold, making it suitable for identifying novel allosteric modulators with improved potency or selectivity profiles. Screening at 5-HT2C and 5-HT2B in parallel, with lorcaserin as a reference orthosteric control, can establish whether the naphthoyl substitution enhances or alters the dual allosteric signature observed for compound 58.

Polypharmacology Profiling Across Aminergic GPCR Panels

The structural hybridization of a naphthyl piperazine (known 5-HT1A ligand class) [2] with a phenyl cyclopropyl methanone piperazine (5-HT2C/2B modulator and D2/D4 antagonist scaffold) [1][3] positions this compound for broad aminergic GPCR profiling. Procurement for a receptor panel screen encompassing 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, D2, and D4 receptors can determine whether the combined pharmacophores produce a unique selectivity fingerprint distinct from single-scaffold comparators. This approach is particularly valuable for CNS drug discovery programs seeking multi-target ligands for complex neuropsychiatric disorders.

Structure-Activity Relationship Expansion of Phenyl Cyclopropyl Methanone Allosteric Modulators

Singh et al. (2019) established the phenyl cyclopropyl methanone-piperazine scaffold as a privileged chemotype for 5-HT2C PAM activity, but their study primarily explored variations in the N-heterocycle linker [1]. Procuring this compound, which introduces a bulky 2-ethoxy-1-naphthoyl group on the piperazine nitrogen distal to the phenyl cyclopropyl moiety, enables systematic SAR exploration of the acyl substituent tolerance. Direct comparison with the published compound 58 and the chlorobenzoyl analog can quantify the impact of naphthoyl substitution on allosteric potency, efficacy, and receptor subtype selectivity.

In Vivo Feeding Behavior Studies Requiring CNS-Penetrant 5-HT2C Modulators

Singh et al. (2019) demonstrated that the piperazine-linked phenyl cyclopropyl methanone scaffold produces significant suppression of food intake in Sprague-Dawley rats following i.c.v. administration, comparable to lorcaserin [1]. The 2-ethoxy-1-naphthoyl substitution increases molecular weight and lipophilicity relative to compound 58, potentially altering blood-brain barrier penetration and oral bioavailability. This compound can serve as a tool for investigating the pharmacokinetic-pharmacodynamic relationship of naphthoyl-substituted allosteric modulators in rodent feeding models, with compound 58 and lorcaserin as comparator arms.

Quote Request

Request a Quote for (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.